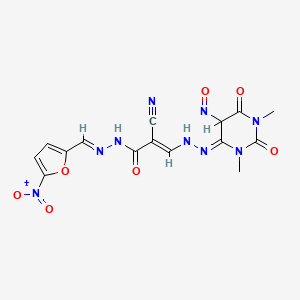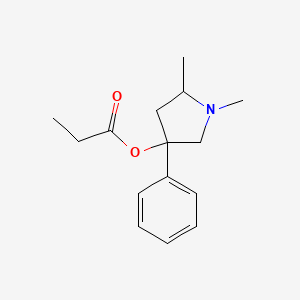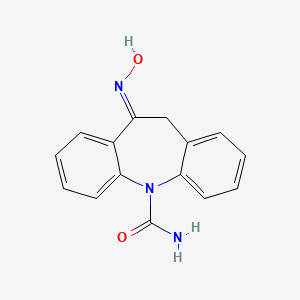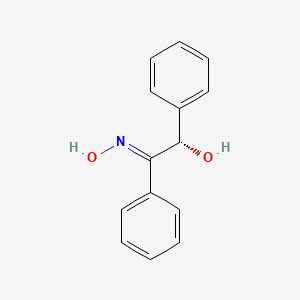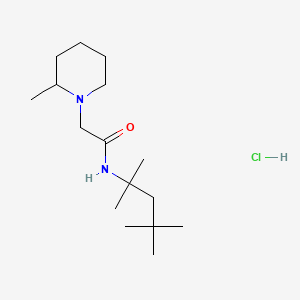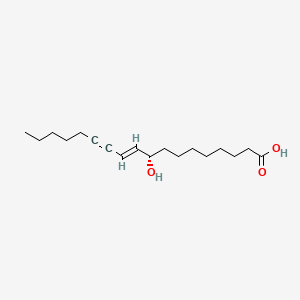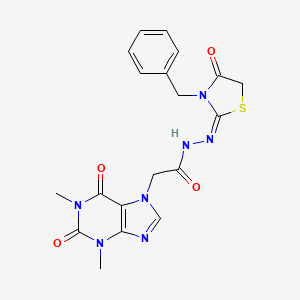
N'-(3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 294720 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
The synthesis of NSC 294720 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the formation of key intermediates, which are then converted into the final compound through a series of chemical reactions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
NSC 294720 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 294720 has been studied extensively in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions. In biology, it has been studied for its potential therapeutic effects and its role in cellular processes. In medicine, it is being investigated for its potential use in treating various diseases. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of NSC 294720 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
NSC 294720 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. The comparison can help to identify the specific properties and applications that make NSC 294720 unique.
Properties
CAS No. |
70863-03-5 |
|---|---|
Molecular Formula |
C19H19N7O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(E)-(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C19H19N7O4S/c1-23-16-15(17(29)24(2)19(23)30)25(11-20-16)9-13(27)21-22-18-26(14(28)10-31-18)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,21,27)/b22-18+ |
InChI Key |
OLGYNBRBCTUXJA-RELWKKBWSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/3\N(C(=O)CS3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


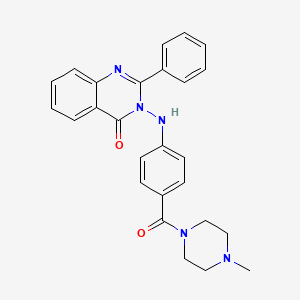
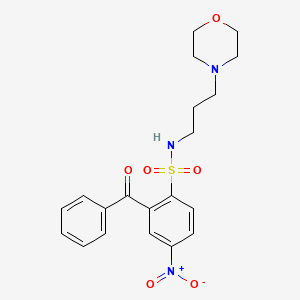
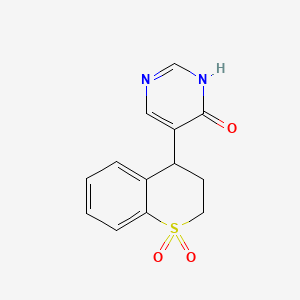
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
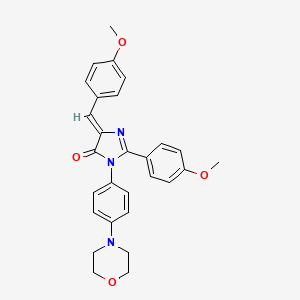
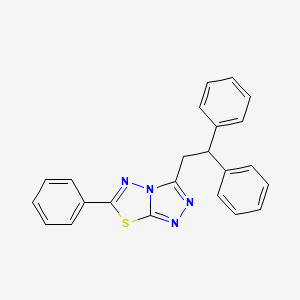
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
